molecular formula C13H15N5OS B2666065 N-(1-(thiazol-2-yl)piperidin-4-yl)pyrazine-2-carboxamide CAS No. 1448045-80-4

N-(1-(thiazol-2-yl)piperidin-4-yl)pyrazine-2-carboxamide

Cat. No. B2666065
CAS RN: 1448045-80-4
M. Wt: 289.36
InChI Key: PYBUQZWEABFVNO-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)piperidin-4-yl)pyrazine-2-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds structurally related to "N-(1-(thiazol-2-yl)piperidin-4-yl)pyrazine-2-carboxamide" have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport. These compounds showed inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone, suggesting their potential application in agricultural chemistry as herbicides or growth regulators (Vicentini et al., 2005).

Antimicrobial and Anticancer Activity

A new organic compound structurally similar to the query compound was synthesized and characterized, showing significant antibacterial, antifungal, and anticancer activities. This indicates a potential application in the development of new therapeutics for bacterial, fungal infections, and cancer (Senthilkumar et al., 2021).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity. This suggests the application of structurally related compounds in the design and development of new antituberculosis drugs (Jeankumar et al., 2013).

Antimicrobial Evaluation

Substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis, demonstrating antimicrobial activity. This suggests the potential application of structurally related compounds in antimicrobial drug development (Gezginci et al., 1998).

Future Directions

The future directions for “N-(1-(thiazol-2-yl)piperidin-4-yl)pyrazine-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities exhibited by thiazole derivatives .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c19-12(11-9-14-3-4-15-11)17-10-1-6-18(7-2-10)13-16-5-8-20-13/h3-5,8-10H,1-2,6-7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBUQZWEABFVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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